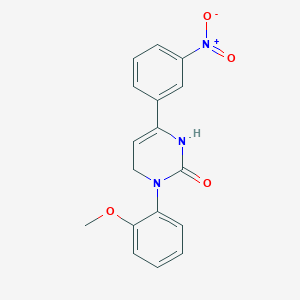
3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one is a C-nitro compound.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
The chemical reactivity of related dihydropyrimidine compounds has been extensively studied. For example, compounds like 5-ethoxycarbonyl-1,6-dimethyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(lH)-one were prepared using the Biginelli condensation method. This method allows for the synthesis of various N-3 substituted dihydropyrimidines, providing insights into the reactivity of positions in similar compounds (Namazi, Mirzaei, & Azamat, 2001).
Antimicrobial and Anti-Inflammatory Properties
Dihydropyrimidinone derivatives, including compounds structurally similar to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one, have shown promising antimicrobial and anti-inflammatory activities. For instance, specific pyrimidinothiazolidinones were synthesized and found to exhibit moderate anti-inflammatory activity and significant antibacterial and antifungal properties (Lingappa et al., 2010). Similarly, new dihydropyrimidine derivatives synthesized have demonstrated good antibacterial activity against various bacteria and potent antifungal activity (Al-Juboori, 2020).
Antidiabetic Screening
Compounds related to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one have been evaluated for antidiabetic activity. A study involving N-substituted dihydropyrimidine derivatives showed potential in vitro antidiabetic activity through α-amylase inhibition assays (Lalpara et al., 2021).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related 1,4-dihydropyrimidine derivatives provide valuable insights into their potential applications. For example, the structure of a calcium channel antagonist, nimodipine, a compound with a similar structure, was analyzed to understand the relationship between structure and activity (Wang, Herbette, & Rhodes, 1989).
Catalytic Synthesis
The catalytic synthesis of related dihydropyrimidin-2(1H)-ones has been achieved using strong acidic ion-exchange membranes, highlighting an efficient method for synthesizing these compounds (Shi Ting-ting, 2004).
Structural Insights as Enzyme Inhibitors
Certain dihydropyrimidine derivatives have been structurally characterized as potential dihydrofolate reductase inhibitors, providing a basis for their potential use in therapeutic applications (Al-Wahaibi et al., 2021).
Eigenschaften
Produktname |
3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
|---|---|
Molekularformel |
C17H15N3O4 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-24-16-8-3-2-7-15(16)19-10-9-14(18-17(19)21)12-5-4-6-13(11-12)20(22)23/h2-9,11H,10H2,1H3,(H,18,21) |
InChI-Schlüssel |
JIAGZNMPGSZKSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CC=C(NC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Löslichkeit |
39.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



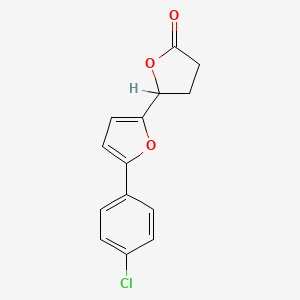

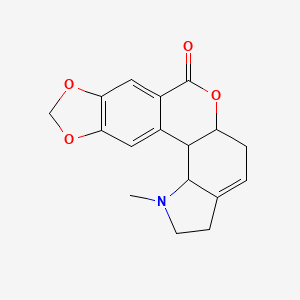
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
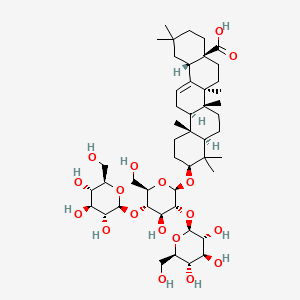
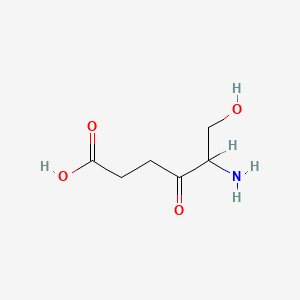
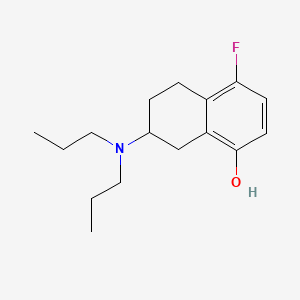
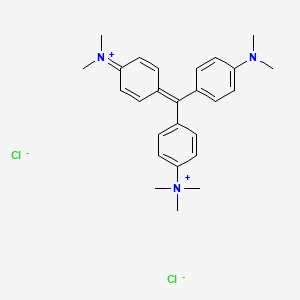
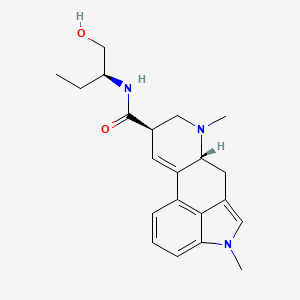
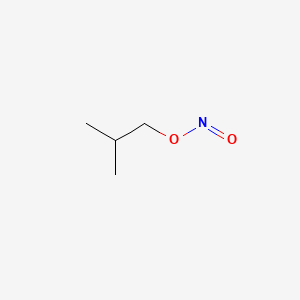
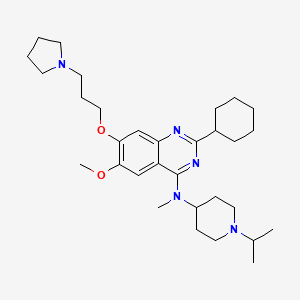

![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)